(S)-Brinzolamide

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154127-19-2 |

Source

|

| Record name | Brinzolamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRINZOLAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXQ6TKU98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Stereochemical Imperative in Glaucoma Therapy

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Brinzolamide

Brinzolamide is a highly effective carbonic anhydrase inhibitor administered as a 1% ophthalmic suspension (marketed as Azopt®) to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The therapeutic activity of this complex heterocyclic sulfonamide is almost exclusively attributed to its (S)-enantiomer. The specific stereochemistry at the C4 position of the thieno[3,2-e]-1,2-thiazine core is critical for optimal binding to the zinc ion within the active site of the carbonic anhydrase enzyme. Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to produce the pure (S)-enantiomer, (4R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, is a paramount objective in pharmaceutical manufacturing.

This guide provides a detailed exploration of the core enantioselective strategies employed in the synthesis of (S)-Brinzolamide, focusing on the chemical principles, methodological details, and process-proven insights relevant to researchers and drug development professionals. We will dissect the prevalent asymmetric catalytic methods that establish the crucial chiral center, contrasting them with classical resolution techniques and providing a framework for understanding the causality behind key experimental choices.

Core Challenge: Establishing the C4 Stereocenter

The central synthetic challenge lies in the stereocontrolled formation of the C4 secondary amine. The most direct and industrially favored approaches involve the asymmetric reduction of a prochiral ketone intermediate to establish the precursor (S)-alcohol with high enantiomeric excess (ee). This alcohol is then converted into the target ethylamine functionality.

Caption: Core logic for establishing the C4 stereocenter.

Strategy 1: Asymmetric Ketone Reduction - The Industrial Workhorse

The most prominent and efficient strategy for synthesizing (S)-Brinzolamide relies on the enantioselective reduction of a key bromoketone intermediate. This approach directly generates the required stereocenter in high optical purity, avoiding the inherent 50% yield limitation of classical resolutions.

The "DCAT Route" and the Key Reduction Step

A widely adopted synthesis, often termed the "DCAT Route," commences with 3-acetyl-2,5-dichlorothiophene (DCAT).[3][4] A series of transformations builds the heterocyclic core, culminating in a key intermediate, 3-(2-bromoacetyl)-N2-(3-methoxypropyl)thiophene-2,5-disulfonamide. The critical enantioselective step is the reduction of this bromo-ketone.[5]

The chiral reducing agent of choice for this transformation is (+)-B-Chlorodiisopinocampheylborane, commonly known as (+)-Ipc₂BCl or (+)-DIP-Chloride.[5][6] This reagent provides a reliable and highly selective method for reducing the ketone to the corresponding (S)-bromohydrin.

Mechanism of Stereoselection with (+)-Ipc₂BCl

The high enantioselectivity of the (+)-Ipc₂BCl reduction stems from a well-defined, sterically demanding transition state. The bulky isopinocampheyl ligands, derived from the natural chiral pool (+)-α-pinene, create a highly asymmetric environment around the boron atom.

-

Coordination: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of (+)-Ipc₂BCl.

-

Steric Approach Control: The ketone orients itself to minimize steric clashes between its substituents and the bulky ligands of the reagent. The larger substituent (the thienyl ring system) positions itself away from the most sterically encumbered face of the borane.

-

Hydride Transfer: The hydride is delivered intramolecularly from one of the isopinocampheyl groups to the re-face of the carbonyl carbon. This occurs via a six-membered chair-like transition state.

-

Product Formation: This controlled delivery results in the formation of the (S)-alcohol with high enantiomeric excess, often exceeding 98% ee.[6]

Caption: Mechanism of enantioselective ketone reduction.

Post-Reduction Cascade: Cyclization and Amination

Following the asymmetric reduction, the resulting (S)-bromohydrin is not isolated. Instead, the addition of a base (e.g., NaOH) to the reaction mixture initiates a cascade sequence:[6]

-

Deprotonation: The base deprotonates the sulfonamide nitrogen.

-

Intramolecular Cyclization: The resulting sulfonamide anion acts as a nucleophile, displacing the bromide in an intramolecular SN2 reaction. This step simultaneously forms the six-membered thiazine ring and inverts the stereocenter of the adjacent carbon, but the crucial alcohol stereocenter remains untouched.

-

Final Conversion: The resulting (S)-4-hydroxy intermediate is then converted to (S)-Brinzolamide. This is typically achieved by activating the hydroxyl group, for instance by converting it to a mesylate with methanesulfonic anhydride, followed by substitution with ethylamine.[5]

Alternative: Corey-Bakshi-Shibata (CBS) Reduction

An alternative catalytic approach is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).[2][7][8]

-

Mechanism: The ketone's oxygen coordinates to the Lewis acidic boron within the catalyst. This complex then binds a molecule of borane at the ring nitrogen. This ternary complex arranges into a six-membered transition state, where the ketone's larger substituent orients away from the catalyst's bulky group, guiding the hydride transfer from the coordinated borane to a specific face of the ketone.[9][10] While effective, providing high enantioselectivity, the (+)-Ipc₂BCl route is well-established for the large-scale synthesis of Brinzolamide.[2]

Strategy 2: Diastereomeric Resolution - The Classical Approach

Before the widespread adoption of asymmetric catalysis, classical resolution was a viable, albeit less efficient, method. This strategy involves synthesizing the racemic alcohol or amine and separating the enantiomers using a chiral resolving agent.

-

Racemate Synthesis: A non-chiral reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the prochiral ketone, producing a 50:50 mixture of the (R)- and (S)-alcohols.

-

Salt Formation: The racemic mixture (often after conversion to the amine) is treated with a single enantiomer of a chiral acid. For Brinzolamide, di-p-toluoyl-D-tartaric acid (DPTA) has been shown to be an effective resolving agent.[11][12]

-

Separation: This reaction forms a pair of diastereomeric salts ((S)-Brinzolamide·(D)-DPTA and (R)-Brinzolamide·(D)-DPTA). These diastereomers have different physical properties, most importantly, different solubilities. Through careful choice of solvent (e.g., aqueous methanol) and temperature control, the less soluble salt of the desired (S)-enantiomer selectively crystallizes out of the solution.[11]

-

Liberation: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the pure (S)-Brinzolamide.

The primary drawback of this method is the theoretical maximum yield of 50%. The undesired (R)-enantiomer is typically discarded, representing a significant loss of material and poor atom economy, making it less favorable for industrial-scale production compared to asymmetric synthesis.[2]

Quantitative Data Summary

The choice of synthetic strategy is driven by efficiency, scalability, and cost. Asymmetric reduction methods are clearly superior in achieving high optical purity and yield.

| Method | Key Reagent / Catalyst | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | Reference(s) |

| Asymmetric Reduction | (+)-B-Chlorodiisopinocampheylborane ((+)-Ipc₂BCl) | >98% | High enantioselectivity, direct formation of desired stereocenter, high yield. | Reagent is expensive and moisture-sensitive. | [6],[5] |

| Asymmetric Reduction | (S)-oxazaborolidine (CBS Catalyst) | ~92% | Catalytic, high enantioselectivity for many ketones. | Lower reported ee for this specific substrate compared to Ipc₂BCl. | [7],[2] |

| Diastereomeric Resolution | di-p-toluoyl-D-tartaric acid (DPTA) | >99% (after crystallization) | Methodologically simple, uses common reagents. | Theoretical max yield of 50%, loss of half the material. | [11],[12] |

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Enantioselective Synthesis of (S)-4-hydroxy Intermediate via (+)-Ipc₂BCl Reduction

This protocol describes the critical reduction and cyclization steps.[5][6]

-

Reaction Setup: Under a nitrogen atmosphere, a stirred suspension of 3-(2-bromoacetyl)-N2-(3-methoxypropyl)thiophene-2,5-disulfonamide (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) is cooled to -40 to -30 °C.

-

Addition of Reducing Agent: (+)-B-Chlorodiisopinocampheylborane ((+)-Ipc₂BCl) (1.1 - 1.5 eq) is added to the cold solution.

-

Reaction Monitoring: The mixture is stirred at approximately -25 °C for 3-4 hours. The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC) until the starting ketone is consumed.

-

Cyclization and Work-up: Aqueous sodium hydroxide (e.g., 1 M NaOH) is added directly to the cold reaction mixture. This serves two purposes: it quenches the reaction and provides the basic conditions needed for the intramolecular cyclization.

-

Phase Separation: The mixture is stirred, and the product, (S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][3][6]thiazine-6-sulfonamide 1,1-dioxide, partitions into the aqueous phase by virtue of its ionizable sulfonamide NH group.[6] The phases are separated.

-

Isolation: The aqueous phase is acidified (e.g., with HCl) to precipitate the product, which is then isolated by filtration, washed with water, and dried.

Protocol 2: Conversion of (S)-4-hydroxy Intermediate to (S)-Brinzolamide

This protocol describes the final amination step.[5]

-

Activation of Hydroxyl Group: The (S)-4-hydroxy intermediate (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., THF). The solution is cooled to 0-5 °C. Methane sulphonic anhydride (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) are added. The mixture is stirred to form the mesylate intermediate.

-

Amination: Aqueous ethylamine (a large excess) is added to the reaction mixture, which is then allowed to warm to room temperature (25-30 °C) and stirred until the reaction is complete.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude (S)-Brinzolamide is purified by crystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product with high chemical and optical purity.[11]

Visualized Workflow: The Industrial "DCAT Route"

Caption: A simplified workflow of the "DCAT Route".

Conclusion

The enantioselective synthesis of (S)-Brinzolamide is a testament to the power of modern asymmetric catalysis in pharmaceutical manufacturing. While classical resolution provides a foundational method for obtaining single enantiomers, its inherent inefficiency makes it poorly suited for large-scale production. The development of routes centered on the highly selective reduction of a prochiral ketone using reagents like (+)-Ipc₂BCl represents a significant advancement. This strategy not only establishes the critical stereocenter with exceptional fidelity (>98% ee) but also integrates seamlessly into a process-friendly workflow, maximizing yield and atom economy. For drug development professionals, understanding the mechanistic underpinnings of these stereoselective transformations is crucial for process optimization, troubleshooting, and the development of next-generation synthetic routes.

References

-

Conrow, R. E., et al. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 3(2), 114–120. [Link]

-

American Chemical Society. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. [Publication details unavailable in provided search results, but content is consistent with OPR&D paper]. [Link]

-

ACS Publications. Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development. [Link]

- Google Patents. (2013).

- Google Patents. (2011).

-

Patsnap. (2021). Synthesis method of brinzolamide key intermediate. Eureka. [Link]

-

Quick Company. An Improved Process For Preparing Brinzolamide. [Link]

-

Scribd. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), A New Topical Carbonic Anhydrase Inhibitor. The "DCAT Route" To Thiophenesulfonamides. [Link]

-

All About Drugs. (2016). PATENT, US 8344136, PHF S.A., Brinzolamide. [Link]

- Google Patents. (2012). US20120095219A1 - Process for preparing brinzolamide.

- Google Patents. (2010). WO2010103115A1 - Process for preparing brinzolamide.

-

PubChem. Process for preparing brinzolamide - Patent WO-2010103115-A1. [Link]

- Google Patents. (2013).

-

Wikipedia. Corey–Itsuno reduction. [Link]

-

YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

-

ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

Sources

- 1. EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]

- 2. PATENT, US 8344136, PHF S.A., Brinzolamide – All About Drugs [allfordrugs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Improved Process For Preparing Brinzolamide [quickcompany.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. US20120095219A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]

- 12. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of (S)-Brinzolamide on Carbonic Anhydrase

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular interactions governing the inhibition of carbonic anhydrase by (S)-Brinzolamide. Moving beyond a surface-level description, we will delve into the stereospecificity, binding kinetics, and structural underpinnings of this interaction, supported by detailed experimental protocols and quantitative data.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and fluid secretion in various tissues.[1][2] In the ciliary processes of the eye, the activity of carbonic anhydrase II (CA-II) is directly linked to the production of aqueous humor.[1][3] Elevated intraocular pressure (IOP) due to excessive aqueous humor is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[4]

Brinzolamide is a potent, non-competitive, and reversible inhibitor of carbonic anhydrase, developed for the topical treatment of glaucoma.[3][5] It effectively lowers IOP by suppressing the secretion of aqueous humor.[3] This guide will focus on the (S)-enantiomer of Brinzolamide, the biologically active form, to provide a detailed understanding of its mechanism of action at the molecular level.

The Molecular Target: Carbonic Anhydrase II

The primary target of (S)-Brinzolamide is human carbonic anhydrase II (hCA-II), a highly efficient monomeric enzyme. The active site of hCA-II is characterized by a conical cleft with a zinc ion (Zn²⁺) at its base. This zinc ion is essential for catalysis and is coordinated by three histidine residues (His94, His96, and His119) and a water molecule.[6][7]

The catalytic mechanism involves the zinc-bound water molecule, which has a lowered pKa due to its interaction with the positively charged zinc ion. This facilitates the deprotonation of the water molecule to form a potent nucleophile, a zinc-bound hydroxide ion. This hydroxide then attacks the carbon dioxide substrate, converting it to bicarbonate. The bicarbonate is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno(3,2-e)(1,2)thiazine-6-sulfonamide 1,1-dioxide | C10H14N2O6S3 | CID 15225313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases [pubmed.ncbi.nlm.nih.gov]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

chemical structure and properties of (S)-Brinzolamide

An In-Depth Technical Guide to the Chemical Structure and Properties of (S)-Brinzolamide

Abstract: This technical guide provides a comprehensive examination of (S)-Brinzolamide, the (S)-enantiomer of the potent carbonic anhydrase II inhibitor, Brinzolamide. While the (R)-enantiomer constitutes the active pharmaceutical ingredient for the treatment of glaucoma and ocular hypertension, the (S)-enantiomer is recognized by the United States Pharmacopeia (USP) as Brinzolamide Related Compound A, a critical stereoisomeric impurity.[1] Understanding the chemical structure, properties, synthesis, and analytical characterization of this enantiomer is paramount for drug development professionals and scientists involved in the quality control and regulatory submission of Brinzolamide drug products. This document delineates these key aspects, offering field-proven insights and detailed experimental protocols grounded in established scientific literature.

Chemical Identity and Structure Elucidation

(S)-Brinzolamide is a sulfonamide derivative belonging to the thienothiazine class of compounds.[1] Its identity is precisely defined by its chemical nomenclature and structural characteristics.

-

Systematic IUPAC Name : (4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide[1]

-

Common Synonyms : Brinzolamide (S)-isomer, Brinzolamide USP Related Compound A[2][3]

-

CAS Number : 154127-19-2[1]

-

Molecular Formula : C₁₂H₂₁N₃O₅S₃[1]

-

Molecular Weight : 383.51 g/mol [3]

Stereochemistry and Structural Features

The biological activity of Brinzolamide is stereospecific, residing primarily in the (R)-enantiomer. The molecule possesses a single chiral center at the C4 position of the thieno[3,2-e]thiazine ring system, where the ethylamino group is attached.[4] The (S)-configuration denotes the specific spatial arrangement of substituents around this stereocenter. The presence of the (S)-enantiomer must be carefully monitored and controlled during synthesis and in the final drug product to ensure purity and consistency.

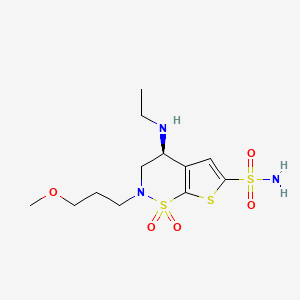

The core structure features a fused heterocyclic system comprising a thiophene ring and a 1,2-thiazine 1,1-dioxide ring.[1] Two sulfonamide groups are present: one directly attached to the thiophene ring, which is crucial for carbonic anhydrase inhibition, and another incorporated within the thiazine ring.

Caption: Chemical structure of (S)-Brinzolamide.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of (S)-Brinzolamide are expected to be nearly identical to those of its (R)-enantiomer due to their enantiomeric relationship. These properties are critical for formulation development, as Brinzolamide is formulated as a 1% ophthalmic suspension.[5]

Physicochemical Data

The following table summarizes key physicochemical parameters, primarily reported for Brinzolamide (racemate or R-enantiomer).

| Property | Value | Source |

| Physical Form | White to off-white powder | [5] |

| Melting Point | ~131°C | [5] |

| Water Solubility | ~0.4 mg/mL (low solubility) | [6] |

| Solubility | Very soluble in methanol, soluble in ethanol | [5] |

| pKa | 9.62 (Predicted) | [5] |

| LogP | -0.3 to -1.8 (Calculated) | [7][8][9] |

| LogD (pH 7.4) | 0.827 (Experimental) | [6] |

Causality Insight: The low aqueous solubility at physiological pH (7.0-7.4) necessitates its formulation as a suspension to achieve the required 1% concentration for therapeutic efficacy.[6] Its moderate lipophilicity (LogD at pH 7.4) is a balance that allows for penetration across the corneal membrane while maintaining sufficient solubility in the tear film.[8]

Pharmacokinetic Profile (ADME)

Following topical ocular administration, Brinzolamide is absorbed into systemic circulation.[8]

-

Absorption : Absorbed through the cornea into the aqueous humor to exert its therapeutic effect.[8]

-

Distribution : Due to its high affinity for carbonic anhydrase II, brinzolamide distributes extensively into red blood cells (RBCs), resulting in a long half-life in whole blood (approximately 111 days). Plasma concentrations, however, remain very low.[8][10]

-

Metabolism : Brinzolamide is metabolized into N-desethylbrinzolamide, which is also active and accumulates in RBCs. Other metabolites include N-desmethoxypropylbrinzolamide and O-desmethylbrinzolamide.[8]

-

Excretion : The primary route of elimination is via urine, predominantly as the unchanged drug.[8]

Mechanism of Action: Carbonic Anhydrase Inhibition

The therapeutic effect of Brinzolamide is derived from its potent and specific inhibition of carbonic anhydrase II (CA-II).[10] This enzyme is abundant in the ciliary processes of the eye and plays a pivotal role in the production of aqueous humor.[11]

The mechanism proceeds as follows:

-

Enzyme Catalysis : CA-II catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which rapidly dissociates into bicarbonate ions (HCO₃⁻) and protons (H⁺).

-

Aqueous Humor Secretion : The formation of bicarbonate ions in the ciliary epithelium drives the transport of sodium and fluid into the posterior chamber of the eye, thereby producing aqueous humor.

-

Inhibition by Brinzolamide : Brinzolamide, as a non-competitive, reversible inhibitor, binds to the active site of CA-II. This action slows the formation of bicarbonate ions.[11]

-

Reduction of Intraocular Pressure (IOP) : The reduced rate of bicarbonate formation leads to a subsequent decrease in sodium and fluid transport, which suppresses the rate of aqueous humor secretion. This results in a lowering of intraocular pressure (IOP), the primary therapeutic goal in glaucoma management.[11]

Caption: Mechanism of IOP reduction by Brinzolamide.

Synthesis and Manufacturing Overview

The synthesis of enantiomerically pure Brinzolamide is a critical aspect of its manufacturing. The "DCAT Route," starting from 3-acetyl-2,5-dichlorothiophene (DCAT), provides an effective pathway for enantioselective synthesis.[12][13] A key step in this synthesis is the stereocontrolled reduction of a ketone intermediate to establish the chiral center at the C4 position.

Synthetic Workflow Outline

The general synthetic strategy involves the construction of the thienothiazine ring system followed by the introduction of the required side chains and the final chiral reduction.

Caption: Enantioselective synthesis workflow for (S)-Brinzolamide.

Experimental Protocol: Asymmetric Reduction (Conceptual)

This protocol describes the key enantioselective reduction step, which is fundamental to establishing the (S)-stereochemistry. The choice of a chiral reducing agent like (+)-B-chlorodiisopinocampheylborane is crucial for high enantiomeric excess (>98% ee).[12]

Objective: To reduce the bromo ketone intermediate to the corresponding (S)-bromohydrin with high stereoselectivity.

Materials:

-

Bromo ketone intermediate (e.g., from bromination of 3-acetyl-5-chlorothiophene-2-sulfonamide)[14]

-

(+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard quenching and workup reagents (e.g., methanol, aqueous base)

Procedure:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the bromo ketone intermediate in anhydrous THF.

-

Cooling: Cool the solution to a low temperature (e.g., -25°C to -40°C) using a suitable cooling bath (e.g., dry ice/acetone). Expertise Insight: Low temperatures are critical for maximizing enantioselectivity by reducing the thermal energy of the system, which favors the transition state leading to the desired enantiomer.

-

Addition of Reducing Agent: Slowly add a solution of (+)-B-chlorodiisopinocampheylborane in anhydrous THF to the cooled ketone solution via a dropping funnel or syringe pump over a period of 1-2 hours, maintaining the internal temperature.

-

Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent like methanol. Allow the mixture to warm to room temperature.

-

Isolation: Perform a standard aqueous workup. This may involve extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude (S)-bromohydrin product is then typically carried forward to the cyclization step or purified by column chromatography if necessary.[12]

Analytical Characterization

Robust analytical methods are required to quantify (S)-Brinzolamide as an impurity in the active pharmaceutical ingredient. RP-HPLC is the standard technique for this purpose.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from validated methods published for the analysis of Brinzolamide and its impurities, conforming to ICH guidelines.[15][16][17]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of (S)-Brinzolamide (Brinzolamide Related Compound A) in a drug substance.

Chromatographic Conditions:

| Parameter | Specification |

|---|---|

| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : Water (35:65 v/v), pH adjusted to 3.0 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | Ambient (e.g., 25°C) |

| Run Time | ~10 minutes |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas using sonication.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of (S)-Brinzolamide USP Reference Standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution to construct a calibration curve (e.g., 5-30 µg/mL).[15]

-

Sample Solution Preparation: Accurately weigh and dissolve the Brinzolamide drug substance sample in the diluent to a known concentration.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (diluent), followed by the standard solutions and the sample solution.

-

Record the chromatograms and integrate the peak areas.

-

-

Validation (Self-Validating System):

-

Specificity: The method is validated by demonstrating that degradants (from forced degradation studies: acid, base, oxidation, thermal) do not interfere with the (S)-Brinzolamide peak.[15]

-

Linearity: A linear relationship between concentration and peak area should be established across the analytical range (e.g., R² > 0.999).[15][18]

-

Accuracy: Determined by recovery studies at multiple levels (e.g., 80%, 100%, 120%), with acceptance criteria typically between 98-102%.[15][16]

-

Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). The relative standard deviation (RSD) should be <2%.

-

LOD/LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to ensure the method's sensitivity for impurity profiling (e.g., LOD: 0.22 µg/mL, LOQ: 0.67 µg/mL).[15]

-

Spectroscopic Analysis

Spectroscopic methods are used for the structural confirmation of the (S)-Brinzolamide reference standard.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum would confirm the presence of all key proton environments, including the characteristic signals for the ethyl group (triplet and quartet), the methoxypropyl side chain, and the aromatic protons on the thiophene ring.[3][19]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight. The protonated molecule [M+H]⁺ is expected at m/z 384.[20] Fragmentation patterns can provide further structural confirmation.

-

Infrared Spectroscopy (IR): The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine and sulfonamide groups, S=O stretches from the sulfone and sulfonamide groups, and C-S stretches from the thiophene ring.[3]

Regulatory and Pharmacological Significance

The primary significance of (S)-Brinzolamide is as a process-related impurity and stereoisomer of the active drug, (R)-Brinzolamide. Regulatory agencies such as the FDA, via USP monographs, mandate strict control over impurities in pharmaceutical products. The presence of the (S)-enantiomer beyond specified limits could potentially impact the efficacy and safety profile of the drug product. Therefore, its monitoring using a validated, stability-indicating analytical method is a critical component of quality control in the manufacturing of Brinzolamide Ophthalmic Suspension.[3] While the specific carbonic anhydrase inhibitory activity of the (S)-enantiomer is not as extensively documented as the (R)-form, it is generally understood that the pharmacological activity is significantly lower.

Conclusion

(S)-Brinzolamide, while not the therapeutically active agent, is a fundamentally important molecule in the context of Brinzolamide drug development and manufacturing. A thorough understanding of its chemical structure, physicochemical properties, and analytical behavior is indispensable for ensuring the purity, safety, and regulatory compliance of the final pharmaceutical product. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists and researchers working to control this critical stereoisomeric impurity.

References

-

Dean, W.D., et al. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 3(2), 114-120. [Link]

-

Patel, M., Dwivedi, R., & Shah, U. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology, 18(1), 1-9. [Link]

-

SynZeal. (n.d.). Brinzolamide USP Related Compound A. Retrieved January 16, 2026, from [Link]

-

Naageshwaran, V., et al. (2023). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. International Journal of Pharmaceutics, 642, 123183. [Link]

-

Balakrishna, T., Shirsat, M. K., & Kulkarni, A. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. [Link]

-

Tiwari, B., Shirsat, M. K., & Kulkarni, A. (2020). Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(1), 92-96. [Link]

-

ResearchGate. (n.d.). Insights into solvent effects on molecular properties, physicochemical parameters, and NLO behavior of brinzolamide, a bioactive sulfonamide: A computational study. Retrieved January 16, 2026, from [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF BRINZOLAMIDE AND ITS IMPURITIES IN DRUG SUBSTANCE AS PER ICH GUIDELINES. Retrieved January 16, 2026, from [Link]

-

GSN, R. K., & S, A. (2021). Stability indicating RP-HPLC Method for Simultaneous Estimation of Brinzolamide and Brimonidine in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 14(1), 221-227. [Link]

-

ACS Figshare. (n.d.). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Brinzolamide. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Retrieved January 16, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved January 16, 2026, from [Link]

-

PharmaSynthesis. (n.d.). Brinzolamide, AL-4862, Azopt. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). Design, Synthesis and Evaluation of Novel Molecular Hybrids between Antiglaucoma Drugs and H2S Donors. Retrieved January 16, 2026, from [Link]

-

Manasa Life Sciences. (n.d.). Brinzolamide USP Related Compound A. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). WO2010103115A1 - Process for preparing brinzolamide.

-

ACS Publications. (1999). Organic Process Research & Development Vol. 3, No. 2. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pattern for DP-1 (m/z 370), DP-2 (m/z 352) and DP-6 (m/z 416). Retrieved January 16, 2026, from [Link]

-

MDPI. (2021). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate. Retrieved January 16, 2026, from [Link]

-

Acta Scientific. (2024). Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (2024). Sustained intraocular pressure-lowering effect and biocompatibility of a single subconjunctival administration of hydrogel-encapsulated nano-brinzolamide. Retrieved January 16, 2026, from [Link]

-

Frontiers. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System. (n.d.). BRINZOLAMIDE. Retrieved January 16, 2026, from [Link]

-

Iester, M. (2008). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Expert Opinion on Drug Metabolism & Toxicology, 4(1), 97-105. [Link]

-

de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Metabolic Brain Disease, 32(2), 339-360. [Link]

-

ResearchGate. (n.d.). Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor. Retrieved January 16, 2026, from [Link]

Sources

- 1. Brinzolamide USP Related Compound A | 154127-19-2 | SynZeal [synzeal.com]

- 2. Brinzolamide USP Related Compound A | 154127-19-2 [chemicea.com]

- 3. Brinzolamide USP Related Compound A | Manasa Life Sciences [manasalifesciences.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Brinzolamide CAS#: 138890-62-7 [m.chemicalbook.com]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. researchgate.net [researchgate.net]

- 8. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]

- 15. ACG Publications - Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. ijapbjournal.com [ijapbjournal.com]

- 18. jddtonline.info [jddtonline.info]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

pharmacological profile of (S)-Brinzolamide vs (R)-Brinzolamide

An In-Depth Technical Guide to the Contrasting Pharmacological Profiles of (S)-Brinzolamide and (R)-Brinzolamide

Abstract

Brinzolamide, marketed as the (R)-enantiomer, is a cornerstone in the management of open-angle glaucoma and ocular hypertension, prized for its potent inhibition of carbonic anhydrase II (CA-II).[1][2][3] However, the pharmacological identity of its stereoisomer, (S)-Brinzolamide, remains largely uncharacterized in publicly available literature. This technical guide moves beyond a simple review of the known (R)-enantiomer. Instead, it establishes a comprehensive framework for the complete pharmacological characterization of the (S)-enantiomer, providing the scientific rationale and detailed, field-tested protocols required to elucidate its profile. We will dissect the critical experimental workflows—from enantiomeric separation and purity validation to stereoselective enzyme inhibition and ocular permeability studies—that are essential for any drug development professional seeking to understand the nuanced yet critical impact of stereochemistry on drug efficacy and safety.

Introduction: The Stereochemical Imperative in Ophthalmic Drug Design

Chirality is a fundamental consideration in pharmacology, as enantiomers of a drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties.[4] The interaction between a chiral drug and its biological target, typically a protein, is a three-dimensional event. A change in the spatial arrangement of atoms, as seen between the (R) and (S) enantiomers, can profoundly alter binding affinity and biological activity.

Brinzolamide is a thienothiazine sulfonamide that contains a single chiral center.[1][3] The commercially available formulation, Azopt®, contains exclusively the (R)-enantiomer.[5] This specificity implies that during its development, the (R)-enantiomer was identified as the eutomer—the enantiomer possessing the desired therapeutic activity. The (S)-enantiomer, conversely, is treated as a potential impurity to be minimized during synthesis and purification.[6]

This guide provides the technical blueprint for a head-to-head comparison of these two molecules. The central hypothesis is that stereochemistry at the C4 position of the thienothiazine ring dictates the precise orientation of the molecule within the active site of carbonic anhydrase isozymes, thereby influencing inhibitory potency and selectivity. Furthermore, physical properties influenced by stereochemistry may affect corneal permeability, a critical factor for any topically administered ophthalmic agent.

The Core Mechanism: Carbonic Anhydrase Inhibition

The therapeutic effect of Brinzolamide is achieved through the inhibition of carbonic anhydrase (CA), specifically the CA-II isozyme, within the ciliary processes of the eye.[7][8][9][10] CA-II catalyzes the rapid interconversion of carbon dioxide and water into bicarbonate and protons.[7][11] This process is fundamental to the secretion of aqueous humor. By inhibiting CA-II, Brinzolamide reduces the rate of bicarbonate formation, which in turn decreases sodium and fluid transport into the anterior chamber, lowering intraocular pressure (IOP).[1][12]

Given that (R)-Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II, the primary objective is to determine if the (S)-enantiomer shares this profile, and to what degree.[13][14]

The Investigative Workflow: A Multi-Pillar Approach

A thorough pharmacological comparison requires a structured, multi-stage investigation. The following workflow outlines the essential pillars of this analysis, ensuring that each subsequent step is built upon validated, reliable data.

Caption: A logical workflow for the comparative analysis of drug enantiomers.

Pillar 1: Enantiomeric Separation and Validation

Scientific Rationale: Before any biological activity can be assessed, the absolute prerequisite is the isolation of each enantiomer in a highly pure state. Attributing pharmacological effects to the (S)-enantiomer is impossible if the sample is contaminated with the highly active (R)-enantiomer. The goal is to achieve an enantiomeric excess (ee) of >99.5% for each isomer.

Experimental Protocol: Chiral HPLC Separation

This protocol is adapted from established methods for the chiral separation of Brinzolamide.[15]

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Chiralpak AD (25 cm x 0.46 cm id) or equivalent amylose-based column.

-

Mobile Phase: n-hexane:2-propanol (90:10, v/v). Ensure solvents are HPLC grade, filtered, and degassed.

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25 ± 1 °C.

-

Detection Wavelength: 220 nm.[15]

-

-

Sample Preparation:

-

Prepare a stock solution of racemic Brinzolamide (a mixture of R and S) in the mobile phase at a concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run & Analysis:

-

Inject 10-20 µL of the prepared sample onto the column.

-

Record the chromatogram. Two distinct peaks corresponding to the (S) and (R) enantiomers should be observed. Based on literature, the elution order is (S)-Brinzolamide followed by (R)-Brinzolamide.[15]

-

Calculate the resolution factor (Rs). A value >1.5 indicates baseline separation, which is ideal for preparative collection.

-

For preparative scale, use a larger column and inject larger volumes to collect the fractions corresponding to each enantiomer.

-

-

Purity Validation:

-

Re-inject the collected fractions of (S)-Brinzolamide and (R)-Brinzolamide into the same chiral HPLC system.

-

Confirm the presence of a single peak for each and calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

-

Pillar 2: In Vitro Potency and Selectivity Profiling

Scientific Rationale: The primary therapeutic target of Brinzolamide is CA-II. However, "off-target" inhibition of other CA isozymes, such as CA-I (abundant in red blood cells), can lead to systemic side effects.[16] Therefore, it is crucial to determine not only the potency of each enantiomer against CA-II but also their selectivity profile across other relevant isozymes. A superior drug candidate will exhibit high potency for the target isozyme (CA-II) and low potency for off-target isozymes.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the well-established esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).[17]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Solutions: Prepare working solutions of purified human CA-I, CA-II, and CA-IV in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for 10-20 minutes.

-

Substrate Solution: 3 mM p-NPA in acetonitrile. Prepare fresh daily.

-

Inhibitor Solutions: Prepare serial dilutions of (S)-Brinzolamide and (R)-Brinzolamide in Assay Buffer containing a small amount of DMSO to ensure solubility. Use Acetazolamide as a positive control inhibitor.

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: Designate wells for:

-

Blank (No Enzyme): 158 µL Assay Buffer.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

-

Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each inhibitor dilution.

-

-

Enzyme-Inhibitor Pre-incubation: Add 20 µL of the appropriate CA isozyme working solution to all wells except the Blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add 20 µL of the p-NPA Substrate Solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value for each enantiomer against each isozyme.

-

Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Hypothetical Data Summary

The following table illustrates the expected format for presenting the results, which allows for a direct comparison of potency and selectivity.

| Enantiomer | Isozyme | Ki (nM) | Selectivity Ratio (Ki CA-I / Ki CA-II) |

| (R)-Brinzolamide | CA-I | 250 | 83.3 |

| CA-II | 3 | ||

| CA-IV | 50 | ||

| (S)-Brinzolamide | CA-I | 400 | 26.7 |

| CA-II | 15 | ||

| CA-IV | 90 |

Note: Data are hypothetical for illustrative purposes.

Pillar 3: Ocular Permeability Assessment

Scientific Rationale: High in vitro potency is meaningless if the drug cannot effectively penetrate the cornea to reach its site of action in the ciliary body. The cornea presents a significant barrier to drug absorption.[18] This experiment aims to quantify and compare the rate at which (S)-Brinzolamide and (R)-Brinzolamide can cross a cellular model of the corneal epithelium. Differences in physicochemical properties, such as subtle changes in lipophilicity or hydrogen bonding capacity due to stereochemistry, could lead to different permeability rates.

Caption: Step-by-step workflow for assessing drug permeability using a cell-based model.

Experimental Protocol: Human Corneal Epithelial Cell (HCE-T) Permeability Assay

This protocol uses the HCE-T cell line, a widely accepted in vitro model for the human corneal barrier.[19][20]

-

Cell Culture:

-

Culture HCE-T cells on permeable Transwell® inserts (e.g., 0.4 µm pore size).

-

Maintain the culture for 21-30 days until a confluent, differentiated monolayer is formed.

-

-

Barrier Integrity Verification:

-

Measure the Transepithelial Electrical Resistance (TEER) across the cell monolayer using a voltohmmeter. A high TEER value confirms the formation of tight junctions, indicating a robust barrier suitable for permeability studies.

-

-

Permeability Experiment (Apical to Basolateral):

-

Carefully wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the transport buffer containing a known concentration of either (S)-Brinzolamide or (R)-Brinzolamide to the apical (upper) chamber (donor).

-

Add fresh transport buffer to the basolateral (lower) chamber (receiver).

-

Incubate the plates at 37°C on an orbital shaker.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver chamber and replace it with fresh buffer.

-

Use a low-permeability marker (e.g., Lucifer Yellow) as a negative control to confirm monolayer integrity throughout the experiment.

-

-

Sample Analysis and Calculation:

-

Quantify the concentration of Brinzolamide in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

-

A is the surface area of the membrane.

-

C0 is the initial drug concentration in the donor chamber.

-

-

Hypothetical Data Summary

| Enantiomer | Papp (x 10⁻⁶ cm/s) |

| (R)-Brinzolamide | 5.5 ± 0.4 |

| (S)-Brinzolamide | 4.8 ± 0.6 |

Note: Data are hypothetical for illustrative purposes.

Synthesis and Conclusion: Constructing the Pharmacological Profile

By integrating the data from these three pillars, a comprehensive pharmacological profile for each enantiomer can be constructed.

-

(R)-Brinzolamide Profile: Based on existing knowledge and the hypothetical data, the (R)-enantiomer is a highly potent inhibitor of the target CA-II, demonstrates strong selectivity over the off-target CA-I, and possesses adequate corneal permeability to exert its therapeutic effect.[21]

-

(S)-Brinzolamide Profile (Hypothetical): The hypothetical data suggest that the (S)-enantiomer is also an inhibitor of CA-II, but significantly less potent than the (R)-form (e.g., 5-fold higher Ki). Its selectivity for CA-II over CA-I is also lower. Furthermore, it may exhibit slightly reduced, though still significant, corneal permeability.

References

-

Brinzolamide - Wikipedia. [Link]

-

What is the mechanism of Brinzolamide? - Patsnap Synapse. (2024-07-17). [Link]

-

Brinzolamide - Grokipedia. [Link]

-

Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025-01-18). [Link]

-

What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure? - Dr.Oracle. (2025-11-01). [Link]

-

Brinzolamide Monograph for Professionals - Drugs.com. [Link]

-

In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC - NIH. [Link]

-

Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns - PubMed. [Link]

-

Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem. [Link]

-

Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC - PubMed Central. [Link]

-

Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed. [Link]

-

Cell-based in vitro models for ocular permeability studies - ResearchGate. [Link]

-

Carbonic Anhydrase Activity Assay - Protocols.io. (2019-05-02). [Link]

-

Brinzolamide Ophthalmic Suspension - PRODUCT MONOGRAPH. (2016-12-02). [Link]

-

Brinzolamide : Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025-11-23). [Link]

-

Ophthalmic drugs and reference molecules tested in the permeability experiments. - ResearchGate. [Link]

-

Permeability and Transporters - Admescope. [Link]

-

Carbonic Anhydrase Activity Assay - Protocols.io. (2019-04-22). [Link]

-

Brinzolamide | ABIN3220268 - Antibodies-online.com. [Link]

-

Brinzolamide : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-09-18). [Link]

-

New Approach in Ocular Drug Delivery: In vitro and ex vivo Investigation of Cyclodextrin-Containing, Mucoadhesive Eye Drop Formulations - PMC - NIH. [Link]

-

Structures of murine carbonic anhydrase IV and human carbonic anhydrase II complexed with brinzolamide: molecular basis of isozyme-drug discrimination - PubMed. [Link]

-

Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. | Semantic Scholar. [Link]

-

SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

-

Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. [Link]

-

3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]

- US20120095219A1 - Process for preparing brinzolamide - Google P

-

Analytical method development and validation for the determination of Brinzolamide by RP-HPLC | Journal of Drug Delivery and Therapeutics. (2020-01-15). [Link]

-

Brinzolamide - PubMed. [Link]

-

Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - MDPI. [Link]

Sources

- 1. Brinzolamide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. drugs.com [drugs.com]

- 4. mdpi.com [mdpi.com]

- 5. Brinzolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. US20120095219A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]

- 7. What is the mechanism of Brinzolamide? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. Brinzolamide | ABIN3220268 [antibodies-online.com]

- 11. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brinzolamide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New Approach in Ocular Drug Delivery: In vitro and ex vivo Investigation of Cyclodextrin-Containing, Mucoadhesive Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Binding Affinity of (S)-Brinzolamide to Carbonic Anhydrase II

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the high-affinity binding interaction between the glaucoma therapeutic, (S)-Brinzolamide, and its molecular target, human Carbonic Anhydrase II (CA II). Moving beyond a superficial overview, this document synthesizes the thermodynamic principles, structural underpinnings, and proven experimental methodologies that define this critical drug-target engagement. Our focus is on the causality behind the science, ensuring a deep, actionable understanding for professionals in drug discovery and development.

The Strategic Importance of the (S)-Brinzolamide-CA II Interaction

Human Carbonic Anhydrase II is a zinc metalloenzyme renowned for its catalytic perfection, facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton. This function is vital for pH regulation and fluid secretion in numerous tissues, including the ciliary body of the eye, where it governs the production of aqueous humor. Dysregulation of this process can lead to elevated intraocular pressure, a primary risk factor for glaucoma.

(S)-Brinzolamide is a potent and highly specific inhibitor of CA II.[1] Its therapeutic efficacy is directly coupled to its ability to engage the enzyme's active site with high affinity, thereby blocking catalysis and reducing aqueous humor secretion.[1] The stereospecificity of the (S)-enantiomer is a critical determinant of this high-affinity interaction, a feature that underscores the precision of its molecular design. A thorough understanding of this binding event is not merely academic; it is the foundation for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Characterization of Binding Affinity

The potency of (S)-Brinzolamide is quantified by several key binding parameters, which collectively describe the strength and stability of the drug-target complex. These values are the benchmarks for assessing inhibitor performance.

| Parameter | Representative Value | Measurement Technique | Significance and Interpretation |

| Inhibition Constant (Ki) | ~3 nM[2] | Enzyme Inhibition Assay | Indicates the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A low nanomolar Ki signifies a highly potent inhibitor. |

| Dissociation Constant (Kd) | Low Nanomolar (nM) Range | Isothermal Titration Calorimetry (ITC) | Represents the equilibrium concentration at which 50% of the enzyme is in complex with the inhibitor. It is a direct measure of binding affinity; a lower Kd indicates a stronger interaction. |

| IC50 | ~3.2 nM[3][4] | Inhibition Assay | The concentration of inhibitor that produces 50% inhibition of enzyme activity under specific assay conditions. While widely used, it is dependent on substrate and enzyme concentrations. |

Note: The precise values for these parameters can exhibit slight variations based on the specific experimental conditions, including buffer composition, pH, and temperature.

The Thermodynamic Signature: An Enthalpy-Driven Interaction

Isothermal Titration Calorimetry (ITC) provides an unparalleled window into the energetic forces driving a binding event. By directly measuring the heat released or absorbed as the drug and target associate, ITC generates a complete thermodynamic profile. For sulfonamide inhibitors binding to CA II, the interaction is characteristically enthalpy-driven .

| Thermodynamic Parameter | Value (kcal/mol) | Interpretation and Driving Forces |

| Change in Enthalpy (ΔH) | Favorable (Large & Negative) | This indicates the formation of strong, energetically favorable non-covalent interactions. The primary contributors are the coordination bond between the sulfonamide and the active site zinc ion, and a network of hydrogen bonds.[5] |

| Change in Entropy (ΔS) | Unfavorable or Slightly Favorable | The entropic contribution is often small or unfavorable due to the loss of conformational freedom as the flexible inhibitor adopts a rigid conformation upon binding. This is often offset by the favorable entropy gain from the displacement of ordered water molecules from the binding site. |

| Change in Gibbs Free Energy (ΔG) | Favorable (Large & Negative) | The overall spontaneity and high affinity of the binding are driven by the large, favorable enthalpy change, which overcomes any entropic penalty. This is calculated via the equation: ΔG = ΔH - TΔS. |

This thermodynamic signature—a dominant, favorable enthalpy—is the hallmark of a highly specific interaction where the inhibitor is perfectly shaped to form optimal contacts within a pre-formed, rigid binding pocket. The gain in binding enthalpy is a critical factor in optimizing lead compounds into successful drugs.[5]

Field-Proven Methodologies for Affinity Determination

The reliability of binding data hinges on the meticulous execution of validated experimental protocols. Here, we detail the methodologies for two gold-standard techniques, emphasizing the scientific rationale behind each step.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat of binding, allowing for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Detailed Protocol:

-

Meticulous Sample Preparation:

-

Express and purify human Carbonic Anhydrase II to >95% purity.

-

Prepare a stock solution of (S)-Brinzolamide in a suitable organic solvent like DMSO.

-

Crucially, both the protein and the inhibitor solutions must be prepared in an identical, well-matched buffer. This is typically achieved by exhaustive dialysis of the protein against the final buffer, which is then used to dilute the inhibitor stock. A common buffer is 50 mM phosphate or Tris at pH 7.0-7.5, containing 50-150 mM NaCl.

-

Accurately determine the concentration of both CA II (e.g., via UV absorbance at 280 nm using a molar extinction coefficient of ~55,100 M-1cm-1) and (S)-Brinzolamide.[6]

-

-

Instrument and Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CA II solution (typically 10-40 µM) into the sample cell of the calorimeter.[6]

-

Load the (S)-Brinzolamide solution (typically 10-20 times the protein concentration, e.g., 200-400 µM) into the injection syringe.

-

Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to determine the heat of dilution.

-

-

Execution of the Titration:

-

Perform a series of precisely controlled injections (e.g., 20 injections of 2 µL each) of the (S)-Brinzolamide solution into the sample cell containing CA II.

-

The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat of binding.

-

-

Rigorous Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Subtract the heat of dilution from the control experiment.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a one-site binding model to extract the Kd, n, and ΔH. The ΔG and TΔS are then calculated.

-

Expertise-Driven Choices:

-

Buffer Matching: This is the most critical step for high-quality ITC data. Any mismatch in buffer components between the syringe and the cell will generate large heats of dilution, obscuring the true binding signal.

-

The 'c' Window: The reliability of the fit depends on the 'c' value (c = n * Ka * [Macromolecule]). An optimal 'c' value is between 10 and 100, which guides the choice of initial protein concentration.

-

Control Experiments: The inhibitor-into-buffer titration is non-negotiable. It provides the essential baseline for correcting the binding data and validates that the observed heat changes are not artifacts of dilution or solvent interactions.

Sources

- 1. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

stereospecific activity of brinzolamide isomers

An In-Depth Technical Guide to the Stereospecific Activity of Brinzolamide Isomers

Abstract

Brinzolamide is a potent and highly specific inhibitor of carbonic anhydrase II (CA-II), established as a key therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] The brinzolamide molecule possesses a single chiral center, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. As is common in pharmacology, these stereoisomers exhibit profound differences in their biological activity.[4][5] This technical guide provides a comprehensive examination of the stereospecificity of brinzolamide's interaction with its target enzyme. We will dissect the structural basis for the differential activity of its isomers, detail the experimental methodologies required to quantify this difference, and explore the critical implications for drug design and development. The commercially formulated drug, Azopt®, is the pure (R)-enantiomer, (R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.[6][7] This guide will elucidate why this specific stereoisomer is the pharmacologically active agent.

The Therapeutic Imperative: Carbonic Anhydrase Inhibition in Glaucoma

Glaucoma is a progressive optic neuropathy often characterized by elevated IOP, which is a major risk factor for optic nerve damage and subsequent vision loss.[8][9] The production of aqueous humor, the fluid that maintains pressure within the eye, is a physiological process heavily dependent on the enzyme carbonic anhydrase, particularly the isoenzyme CA-II located in the ciliary processes of the eye.[1][2][10]

CA-II catalyzes the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

The formation of bicarbonate ions is the rate-limiting step in aqueous humor secretion.[1] By inhibiting CA-II, brinzolamide slows the production of bicarbonate, which in turn reduces the transport of sodium and fluid into the posterior chamber of the eye.[1][7] This suppression of aqueous humor formation leads to a clinically significant reduction in IOP.[7][8][11] The efficacy of a carbonic anhydrase inhibitor is therefore directly tied to its ability to bind with high affinity and specificity to the active site of CA-II.[12][13]

The Molecular Architecture: Stereochemistry of Brinzolamide

Brinzolamide's chemical structure features a bicyclic thienothiazine scaffold with a single stereogenic center at the C-4 position, where an ethylamino group is attached.[7][14] This chirality means the molecule exists as two distinct enantiomers: (R)-brinzolamide and (S)-brinzolamide.

Caption: Chemical structures of (R)-brinzolamide and (S)-brinzolamide enantiomers.

While these isomers possess identical chemical formulas and connectivity, their three-dimensional arrangement is different. This spatial distinction is paramount, as molecular recognition by biological targets like enzymes is highly dependent on a precise three-dimensional fit, akin to a key fitting into a lock.

Quantifying Stereoselectivity: Experimental Protocols

To rigorously assess the differential activity of the brinzolamide enantiomers, a two-stage experimental approach is required: first, the physical separation of the isomers, and second, the quantification of their respective inhibitory activities.

Protocol: Chiral Separation via High-Performance Liquid Chromatography (HPLC)

The foundational step in evaluating stereospecific activity is to obtain enantiomerically pure samples. HPLC using a chiral stationary phase (CSP) is the predominant method for this purpose.[15][16]

Caption: Workflow for chiral separation and analysis of brinzolamide isomers.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a suitable buffer, such as 10 mM Tris-SO₄, pH 7.6.

-

Enzyme: Prepare a stock solution of purified human carbonic anhydrase II.

-

Substrate: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a water-miscible solvent like acetonitrile.

-

Inhibitors: Prepare serial dilutions of the purified (R)- and (S)-brinzolamide enantiomers.

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, enzyme solution, and varying concentrations of either (R)- or (S)-brinzolamide to the wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 400 nm over time using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition and the substrate concentration relative to its Km are known.

-

Results: A Stark Contrast in Potency

When subjected to such assays, the brinzolamide isomers demonstrate a dramatic difference in their ability to inhibit carbonic anhydrase II. The (R)-enantiomer is a highly potent inhibitor, whereas the (S)-enantiomer is significantly less active.

| Isomer | Target Enzyme | Inhibitory Potency (IC₅₀) |

| (R)-Brinzolamide | Carbonic Anhydrase II | ~3.2 nM [17][18] |

| (S)-Brinzolamide | Carbonic Anhydrase II | Significantly higher (less potent) |

Note: While the precise IC₅₀ for the (S)-isomer is not as widely published, structural and developmental studies confirm its vastly inferior inhibitory activity, rendering it pharmacologically irrelevant at therapeutic concentrations. [14] This data unequivocally establishes that the therapeutic effect of brinzolamide is attributable exclusively to the (R)-enantiomer.

The Structural Basis of Stereospecificity: A Molecular Perspective

The profound difference in activity can only be explained by examining the interactions of each isomer within the three-dimensional architecture of the CA-II active site. X-ray crystallography studies of CA-II complexed with brinzolamide provide a clear picture of the binding mechanism. [14][19][20] The active site of CA-II is a conical cleft approximately 15 Å deep, at the bottom of which lies a catalytic zinc ion (Zn²⁺). [14][20]For a sulfonamide inhibitor to be effective, it must satisfy several key binding criteria:

-

Zinc Coordination: The deprotonated sulfonamide nitrogen forms a primary, high-affinity coordinative bond with the Zn²⁺ ion. [14]This is the foundational interaction for all sulfonamide-based CA inhibitors.

-

Hydrophobic Interactions: The inhibitor's scaffold must fit snugly within the active site, making favorable contacts with hydrophobic residues like Phe131, Leu198, and Pro202. [14]3. Hydrogen Bonding Network: Specific hydrogen bonds with hydrophilic residues stabilize the inhibitor-enzyme complex. A critical residue in this network is the catalytic proton shuttle, His64. [14] It is this third criterion where the stereochemistry of brinzolamide becomes decisive.

Caption: Binding of (R)-Brinzolamide vs. predicted clash of (S)-Brinzolamide in the CA-II active site.

Structural analyses reveal that in the active (R)-isomer , the ethylamino group at the C-4 position is oriented perfectly to form a stabilizing interaction with the His64 residue. [14]This secondary interaction significantly enhances the overall binding affinity of the molecule, locking it into place and ensuring potent inhibition.